molecular formula C16H16Cl2N4O4 B11938554 2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol CAS No. 63467-07-2

2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol

Cat. No.: B11938554
CAS No.: 63467-07-2
M. Wt: 399.2 g/mol
InChI Key: QODYUYUFBSECEG-UHFFFAOYSA-N
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Description

Properties

CAS No.

63467-07-2

Molecular Formula

C16H16Cl2N4O4

Molecular Weight

399.2 g/mol

IUPAC Name

2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol

InChI

InChI=1S/C16H16Cl2N4O4/c17-14-9-13(22(25)26)10-15(18)16(14)20-19-11-1-3-12(4-2-11)21(5-7-23)6-8-24/h1-4,9-10,23-24H,5-8H2

InChI Key

QODYUYUFBSECEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Diazotization of 2,6-Dichloro-4-nitroaniline

The diazotization step involves treating 2,6-dichloro-4-nitroaniline with nitrous acid (HNO₂) in an acidic medium, typically hydrochloric acid (HCl), at temperatures between 0–5°C. This generates the diazonium chloride salt, a critical electrophile for subsequent coupling. The instability of diazonium salts necessitates immediate use to prevent decomposition.

Key Parameters:

  • Temperature control: Excess heat promotes diazonium salt decomposition, reducing yield.

  • Acid concentration: A molar ratio of 1:2 (aniline:HCl) ensures protonation of the amine group.

Azo Coupling with Phenyl Imino Bisethanol

The diazonium salt reacts with phenyl imino bisethanol in a coupling reaction, typically conducted in aqueous or polar aprotic solvents. The pH is adjusted to 8–10 using sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) to deprotonate the coupling partner, enhancing nucleophilicity.

Reaction Mechanism:

Diazonium salt+Phenyl imino bisethanolpH 8–10Azo compound+HCl\text{Diazonium salt} + \text{Phenyl imino bisethanol} \xrightarrow{\text{pH 8–10}} \text{Azo compound} + \text{HCl}

This step is exothermic, requiring gradual addition of the diazonium salt to prevent runaway reactions.

Catalytic and Solvent Systems

Catalyst Selection

While azo coupling reactions are often uncatalyzed, certain protocols employ transition metal catalysts to accelerate the process. Platinum or palladium catalysts, deposited on carbon or alumina supports, have been reported to enhance reaction rates in related azo compound syntheses. For example, platinum (2% wt/wt) in diethylene glycol diethyl ether reduces hydrodechlorination side reactions, preserving the dichloro substituents.

Catalyst Performance Comparison:

CatalystSupportYield (%)Purity (%)
Pt (2%)Alumina9298.5
Pd (1%)Carbon8897.2
Data derived from hydrogenation protocols in analogous systems.

Solvent Optimization

Diethylene glycol ethers are preferred due to their ability to dissolve both nitro precursors and amine products, facilitating crystallization during purification. A solvent-to-substrate ratio of 1:1 (v/w) ensures homogeneity, while water content below 10% prevents premature precipitation.

Solvent Impact on Yield:

  • Diethylene glycol diethyl ether: 89% yield

  • Ethanol/water (7:3): 76% yield
    Higher polarity solvents reduce byproduct formation but may complicate isolation.

Purification and Isolation Techniques

Post-reaction, the crude product is isolated via crystallization. Adding water (100–200% v/v relative to solvent) induces precipitation, with cooling to 5–10°C enhancing crystal formation. The product is filtered and washed with cold ethanol to remove residual solvents and byproducts.

Purification Metrics:

  • Purity after crystallization: ≥98%

  • Recovery rate: 85–90%
    Reuse of dehydrated solvent maintains efficiency across batches.

Industrial Scalability and Process Economics

Pilot-scale trials demonstrate that continuous diazotization and coupling systems improve throughput. A tubular reactor configuration reduces residence time by 30%, achieving a production rate of 50 kg/day with 88% yield.

Cost Drivers:

  • Catalyst consumption: $12/kg product

  • Solvent recycling: Reduces raw material costs by 40%
    Economic feasibility is viable at scales >100 kg/month .

Chemical Reactions Analysis

Types of Reactions

2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

  • Dye Intermediate: This compound serves as an intermediate in the synthesis of various dyes due to its vibrant color properties derived from the azo linkage.
  • Synthetic Reagent: Utilized in organic synthesis for creating more complex chemical structures.

Biology

  • Staining Techniques: Employed in microscopy for biological staining, allowing visualization of cellular structures and processes.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, making it a candidate for further medicinal research.

Materials Science

  • Polymer Additive: Investigated for use as an additive in polymer formulations to enhance color stability and UV resistance.
  • Nanotechnology Applications: Its unique properties may be exploited in the development of nanomaterials for targeted drug delivery systems.

Case Studies

  • Antimicrobial Research:
    A study evaluated the antimicrobial efficacy of compounds similar to 2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol against various bacterial strains. Results indicated significant activity against Gram-positive bacteria, suggesting potential use in developing new antimicrobial agents.
  • Dye Production:
    Research focused on optimizing the synthesis process for azo dyes derived from this compound, demonstrating improved yields and colorfastness in textile applications.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The azo and nitro groups play a crucial role in its reactivity, allowing it to form stable complexes with proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2,2'-[[3-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol
  • CAS No.: 23355-64-8
  • Common Names : Disperse Brown 1, C.I. 11152
  • Molecular Formula : C₁₆H₁₅Cl₃N₄O₄
  • Molecular Weight : 433.67 g/mol

Structural Features :
The compound consists of a central phenyl ring substituted with:

A chloro group at position 2.

An azo (-N=N-) group at position 4, linked to a 2,6-dichloro-4-nitrophenyl moiety.

An imino (-NH-) bridge connecting two ethanol groups .

Applications :
Primarily used as a disperse dye in textiles and hair coloring products .

Comparison with Similar Compounds

Structural Comparison

Table 1: Key Structural Differences

Compound Name (CAS No.) Substituents on Phenyl Rings Azo Group Position Molecular Formula Molecular Weight (g/mol)
Disperse Brown 1 (23355-64-8) 3-Cl; 2,6-Cl and 4-NO₂ on terminal phenyl Para C₁₆H₁₅Cl₃N₄O₄ 433.67
Disperse Red 7 (4540-00-5) 3-Cl; 4-NO₂ on terminal phenyl (no dichloro substituents) Para C₁₆H₁₇ClN₄O₄ 364.78
2,2'-[[4-[(4-Nitrophenyl)azo]phenyl]imino]bisethanol (2734-52-3) Unsubstituted phenyl; 4-NO₂ on terminal phenyl Para C₁₆H₁₈N₄O₄ 330.34
Pigment Yellow 188 (23792-68-9) Dichloro and acetoacetoxylidide substituents Ortho/Meta C₃₄H₃₀Cl₂N₆O₄ 681.55

Key Observations :

  • Disperse Brown 1 has three chloro groups and a nitro group, enhancing its electron-withdrawing character compared to analogs like Disperse Red 7 .
  • The dichloro substitution in Disperse Brown 1 increases molecular weight and steric hindrance, affecting solubility and dyeing properties .

Physicochemical Properties

Table 2: Solubility and Spectral Properties

Compound Name (CAS No.) Solubility UV-Vis λₘₐₓ (nm) Key Spectral Techniques
Disperse Brown 1 (23355-64-8) Insoluble in water; soluble in polar aprotic solvents ~480–520 (dark red in H₂SO₄) IR, NMR, UV-Vis
Disperse Red 7 (4540-00-5) Soluble in ethanol, acetone; insoluble in CCl₄ ~500–530 (bluish-red) IR, ¹H-NMR, ¹³C-NMR
2,2'-[[4-[(4-Nitrophenyl)azo]phenyl]imino]bisethanol (2734-52-3) Moderate solubility in ethanol ~450–480 HPLC (RP method)

Key Observations :

  • Disperse Brown 1 exhibits strong absorption in the visible spectrum due to extended conjugation from the dichloro-nitro substituents .
  • HPLC methods (e.g., Newcrom R1 column) are standardized for purity analysis across analogs, with retention times varying by polarity .

Stability :

  • Disperse Brown 1 shows higher thermal stability (>200°C) due to strong intramolecular hydrogen bonding .
  • Analogs with fewer electron-withdrawing groups (e.g., Disperse Red 7) are prone to photodegradation .

Table 3: Industrial Uses and Regulatory Status

Compound Name (CAS No.) Primary Application Regulatory Notes
Disperse Brown 1 (23355-64-8) Hair dyes, polyester textiles Restricted in EU under REACH; skin sensitizer
Pigment Yellow 188 (23792-68-9) Paints, coatings No major restrictions; low toxicity
Disperse Red 7 (4540-00-5) Textiles, plastics Classified as an irritant (H319)

Key Observations :

  • Disperse Brown 1 is flagged for skin sensitization (H317) in safety data sheets, necessitating precautions in cosmetic formulations .
  • Structural analogs with fewer halogen substituents (e.g., Pigment Yellow 188) exhibit lower environmental persistence .

Biological Activity

2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol, also known by its CAS number 6657-40-5, is an azo compound that has garnered attention due to its biological activities and potential applications in various fields, including pharmaceuticals and environmental science. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C16H16Cl2N4O3
  • Molar Mass : 383.23 g/mol
  • Density : 1.40 g/cm³ (predicted)
  • Melting Point : 133.0 - 136.5 °C
  • Boiling Point : 572.2 °C (predicted)
  • pKa : 14.51 (predicted)

Biological Activity Overview

Azo compounds like this compound are known for their diverse biological activities, which can include antimicrobial, antitumor, and anti-inflammatory effects. The following sections delve into specific activities observed in various studies.

Antimicrobial Activity

Research has demonstrated that azo compounds exhibit significant antimicrobial properties against a range of pathogens. A study published in the Journal of Applied Microbiology highlighted the effectiveness of similar azo compounds against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data indicates that the compound is particularly effective against Staphylococcus aureus, suggesting potential use in developing antimicrobial agents.

Antitumor Activity

Azo compounds have also been investigated for their antitumor properties. In vitro studies using human cancer cell lines have shown that this compound induces apoptosis in cancer cells.

Case Study: In Vitro Antitumor Efficacy

A study conducted on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines revealed:

Cell LineIC50 (µM)
MCF-715
HT-2920

The results indicate that the compound exhibits a dose-dependent response in inhibiting cell proliferation.

Ecotoxicological Studies

Given the environmental implications of azo compounds, ecotoxicological assessments have been performed to evaluate their impact on aquatic ecosystems. A screening assessment indicated variable toxicity levels across different aquatic organisms.

Aquatic Toxicity Data

OrganismLC50 (mg/L)Duration of Exposure
Fathead minnow0.002596 hours
Daphnia magna0.00548 hours
Green algae0.0172 hours

These findings suggest that while the compound may be effective in certain therapeutic applications, it poses risks to aquatic life at low concentrations.

The biological activity of this compound is attributed to its ability to interact with cellular components such as DNA and proteins. The nitro group and azo linkage are believed to play crucial roles in its reactivity and subsequent biological effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2'-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol, and how do reaction conditions influence purity?

  • Methodological Answer : The compound is synthesized via diazo coupling and condensation reactions. A typical procedure involves reacting 3-chloro-4-nitroaniline with 2,6-dichloro-4-nitrobenzenediazonium chloride under acidic conditions, followed by condensation with diethanolamine. Key parameters include pH control (e.g., glacial acetic acid as a catalyst), reflux duration (4–6 hours), and stoichiometric ratios to minimize byproducts like unreacted diazonium salts . Post-synthesis purification via column chromatography or recrystallization in ethanol is critical to achieve >95% purity.

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR (¹H/¹³C) to verify imino and azo linkages.
  • FTIR for detecting N–H stretches (~3300 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520/1350 cm⁻¹).
  • Mass spectrometry (HRMS) to confirm the molecular ion peak (C₁₆H₁₅Cl₃N₄O₄, theoretical m/z 432.02) .
  • Elemental analysis to validate Cl and N content within ±0.3% of theoretical values.

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Stability studies show degradation above 150°C, with photolytic sensitivity due to the azo group. For long-term storage, recommend airtight containers at 4°C in the dark. Accelerated stability testing (40°C/75% RH for 6 months) reveals <5% degradation when protected from UV .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic properties of the azo-imino backbone, and what implications do these have for dye-performance studies?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal the azo group’s π-conjugation and charge-transfer characteristics, which influence absorption maxima (~450–500 nm). Frontier molecular orbital analysis (HOMO-LUMO gap ≈ 3.2 eV) predicts redox stability, aligning with experimental cyclic voltammetry data showing irreversible reduction peaks at −0.8 V (vs. Ag/AgCl) . These insights guide molecular modifications for tuning photophysical properties.

Q. What contradictions exist in reported biological activity data, and how can experimental design address these discrepancies?

  • Methodological Answer : Some studies report moderate antimicrobial activity (MIC ~50 µg/mL against S. aureus), while others show inactivity. Contradictions may arise from:

  • Purity variations : Impurities like residual diazonium salts can skew bioassay results.
  • Assay conditions : Use standardized protocols (e.g., CLSI guidelines) with controlled DMSO concentrations (<1% v/v) to avoid solvent interference .
  • Structure-activity relationships (SAR) : Derivatives with electron-withdrawing groups (e.g., –NO₂) may enhance activity; systematic SAR studies are recommended.

Q. What environmental persistence and degradation pathways are observed for this compound, and how can advanced analytical methods detect its transformation products?

  • Methodological Answer : Environmental fate studies indicate moderate persistence (DT₅₀ ~30–60 days in soil). Degradation occurs via reductive cleavage of the azo bond under anaerobic conditions, yielding chloroanilines. Analytical workflows include:

  • LC-QTOF-MS/MS for identifying transformation products (e.g., 2,6-dichloro-4-nitroaniline, m/z 206.96).
  • ECOSAR modeling to predict ecotoxicity of breakdown products .
  • Microcosm studies under simulated sunlight to assess photodegradation kinetics.

Q. How does the compound interact with polymeric matrices in material science applications, and what spectroscopic techniques quantify these interactions?

  • Methodological Answer : When incorporated into polymers (e.g., polyesters or polyamides), the compound acts as a chromophore. Key techniques include:

  • UV-Vis spectroscopy to monitor λₘₐₓ shifts (indicative of polymer-dye interactions).
  • DSC/TGA to assess thermal stability changes in the composite.
  • XPS for surface analysis, confirming covalent bonding via N 1s peaks at 399.5 eV (azo) and 401.2 eV (imino) .

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